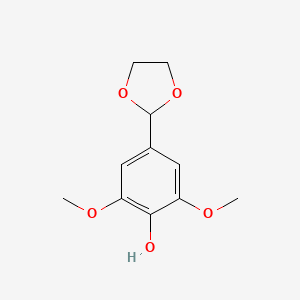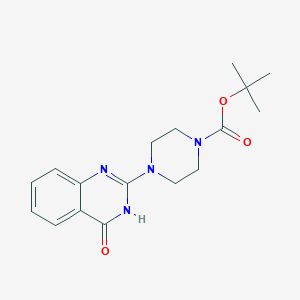
Tert-butyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of quinazolinone derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound includes a quinazolinone moiety linked to a piperazine ring, which is further substituted with a tert-butyl carbamate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The piperazine ring is then introduced through nucleophilic substitution reactions. Finally, the tert-butyl carbamate group is added using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
Tert-butyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinazolinone moiety can be oxidized to form quinazoline derivatives.
Reduction: Reduction of the quinazolinone can yield dihydroquinazoline compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve solvents such as dichloromethane or ethanol and may require heating or cooling to control the reaction rate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinazolinone moiety can yield quinazoline derivatives, while substitution reactions on the piperazine ring can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
Tert-butyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties, such as enhanced thermal stability and conductivity.
作用機序
The mechanism of action of tert-butyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The quinazolinone moiety is known to interact with various biological targets, while the piperazine ring enhances its binding affinity and selectivity .
類似化合物との比較
Similar Compounds
Tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate: This compound is similar in structure but includes a fluoro-substituted benzoyl group, which may alter its biological activity.
Tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate: This compound has a thioxo group instead of the oxo group, which can affect its chemical reactivity and applications.
Uniqueness
Tert-butyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of the quinazolinone and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
tert-butyl 4-(4-oxo-3H-quinazolin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-17(2,3)24-16(23)21-10-8-20(9-11-21)15-18-13-7-5-4-6-12(13)14(22)19-15/h4-7H,8-11H2,1-3H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKSUUFECJOBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
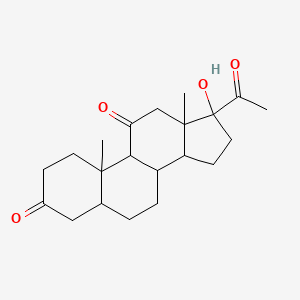


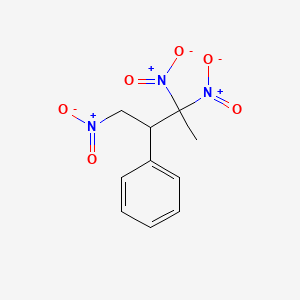
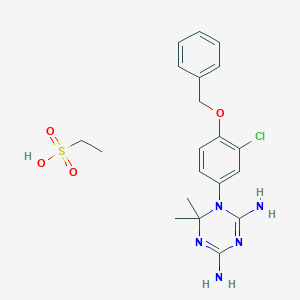
![N,N,N',N'-tetrakis[(1-methylbenzimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14009274.png)


amino}benzoate](/img/structure/B14009292.png)
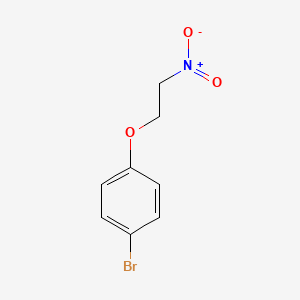

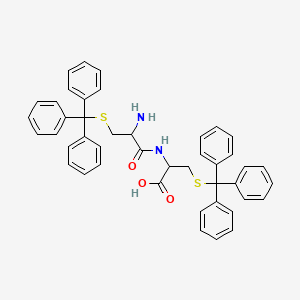
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline](/img/structure/B14009323.png)
